Peliglitazar racemate Peliglitazar racemate Peliglitazar racemate is the racemate of Peliglitazar. Peliglitazar is a novel dual α/γ PPAR activator.
Brand Name: Vulcanchem
CAS No.: 331744-72-0
VCID: VC0007219
InChI: InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)
SMILES: CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Molecular Formula: C₃₀H₃₀N₂O₇
Molecular Weight: 530.6 g/mol

Peliglitazar racemate

CAS No.: 331744-72-0

Cat. No.: VC0007219

Molecular Formula: C₃₀H₃₀N₂O₇

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Peliglitazar racemate - 331744-72-0

CAS No. 331744-72-0
Molecular Formula C₃₀H₃₀N₂O₇
Molecular Weight 530.6 g/mol
IUPAC Name 2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid
Standard InChI InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)
Standard InChI Key CUADMYMMZWFUCY-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Chemical Profile and Structural Characteristics

Peliglitazar racemate (CAS: 331744-72-0) is a 1:1 mixture of the two enantiomers of Peliglitazar, a thiazolidinedione derivative. The molecular formula is C₃₀H₃₀N₂O₇, with a molecular weight of 530.57 g/mol . The compound’s structure includes a central thiazolidinedione moiety, a hallmark of PPARγ agonists, coupled with a phenoxyacetic acid group that confers PPARα activity (Fig. 1).

PropertyValue
Molecular FormulaC₃₀H₃₀N₂O₇
Molecular Weight530.57 g/mol
CAS Number331744-72-0
Storage Conditions-20°C, airtight, dry

The racemic form’s physical properties, such as melting point and solubility, differ from those of its individual enantiomers due to intermolecular interactions in the crystal lattice . For instance, racemic compounds often exhibit higher melting points than their enantiomers, a phenomenon observed in analogous PPAR modulators like dexclamol hydrochloride .

Pharmacological Activity and Mechanism of Action

Peliglitazar racemate functions as a dual PPARα/γ activator, binding to both receptor subtypes to modulate gene expression involved in lipid metabolism and insulin sensitization. PPARα activation enhances fatty acid oxidation in the liver, while PPARγ activation promotes adipocyte differentiation and glucose uptake . Unlike selective agonists such as pemafibrate (PPARα-specific, EC50 = 1 nM) or pioglitazone (PPARγ-specific, EC50 = 0.93 μM), Peliglitazar’s dual activity offers synergistic metabolic benefits .

Pharmacokinetics and Metabolism

A phase 1 study involving 10 healthy males revealed Peliglitazar’s pharmacokinetic profile after a single 10-mg oral dose :

ParameterValue
Cₘₐₓ~1 hour post-dose
t₁/₂~3.5 hours
Feces Excretion94% (without bile collection)
Biliary Excretion24% (with bile collection)

The drug is rapidly absorbed, with peak plasma concentrations achieved within 1 hour. The major circulating species are the parent compound and its 1-O-β-acyl-glucuronide conjugate, which account for >80% of plasma metabolites . Biliary excretion predominates, with glucuronides hydrolyzed in the intestines to release Peliglitazar and oxidative metabolites (e.g., M14, M15) before fecal elimination .

Racemic Composition and Formulation Challenges

As a racemic compound, Peliglitazar racemate exists as a homogeneous crystalline phase with distinct physicochemical properties. Key considerations include:

  • Solubility: Racemates often exhibit lower aqueous solubility than individual enantiomers. For example, racemic ibuprofen is twice as soluble at eutectic points compared to its pure enantiomers .

  • Stability: The 1:1 enantiomeric ratio must be maintained during storage to prevent chiral inversion, necessitating stringent conditions (-20°C, airtight) .

Phase diagrams of analogous compounds (e.g., bevantolol) demonstrate that racemic mixtures may form solid solutions, altering dissolution rates and bioavailability . These factors underscore the importance of enantiomeric characterization in formulation development.

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